molecular formula C12H14O3 B1626442 Ethyl 3-(2-formylphenyl)propanoate CAS No. 63969-80-2

Ethyl 3-(2-formylphenyl)propanoate

Cat. No.: B1626442
CAS No.: 63969-80-2
M. Wt: 206.24 g/mol
InChI Key: JURVVSZGQBYHPR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-formylphenyl)propanoate is an organic compound with the molecular formula C12H14O3. It is an ester derivative of 3-(2-formylphenyl)propanoic acid, characterized by the presence of an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-formylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-formylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation reaction, where ethyl acetate reacts with 2-formylbenzaldehyde in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(2-carboxyphenyl)propanoic acid.

    Reduction: Ethyl 3-(2-hydroxyphenyl)propanoate.

    Substitution: Ethyl 3-(2-substituted phenyl)propanoate derivatives.

Scientific Research Applications

Ethyl 3-(2-formylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-formylphenyl)propanoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can be hydrolyzed to release the corresponding acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 3-(2-formylphenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-formylphenyl)propanoate: Similar structure but with the formyl group at the para position.

    Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a formyl group.

    Ethyl 3-(2-carboxyphenyl)propanoate: Similar structure but with a carboxyl group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

ethyl 3-(2-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURVVSZGQBYHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482018
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63969-80-2
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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